4-(Benzylthio)-2-nitroaniline
Description
4-(Benzylthio)-2-nitroaniline is a nitroaniline derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 4-position and a nitro (-NO₂) group at the 2-position of the aniline ring. Nitroanilines are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functionalization and electron-withdrawing nitro group .
Properties
CAS No. |
54029-53-7 |
|---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-benzylsulfanyl-2-nitroaniline |
InChI |
InChI=1S/C13H12N2O2S/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 |
InChI Key |
SPZOIXIIJMSYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Benzylthio)-2-nitroaniline with structurally analogous 2-nitroaniline derivatives, highlighting substituent effects, molecular properties, and reported activities:
Key Observations:
Substituent Effects: Benzylthio vs. Electron-Withdrawing Groups: The nitro group (-NO₂) at the 2-position stabilizes the aromatic ring via resonance, directing reactivity toward electrophilic substitution at the 4- and 6-positions.
Biological Activities :
- Piperazinyl derivatives (e.g., compound 3d) demonstrate anticancer activity, suggesting nitrogen-rich substituents enhance targeting of cellular pathways .
- Sulfur-containing analogs (e.g., benzylthio or methylsulfonyl) may modulate redox interactions or enzyme inhibition, as seen in related thiadiazole derivatives with anticancer properties .
Synthetic Methods :
- Palladium-catalyzed cross-coupling (e.g., Suzuki reaction in compound 5m synthesis) and nucleophilic substitution (e.g., chloroethyl intermediates in ) are common strategies for functionalizing nitroanilines .
Physicochemical Properties :
- Melting points vary widely; polar substituents (e.g., sulfonyl) increase crystallinity, while bulky groups (e.g., benzylthio) may reduce it.
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